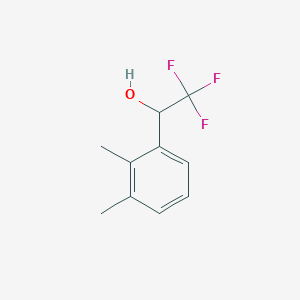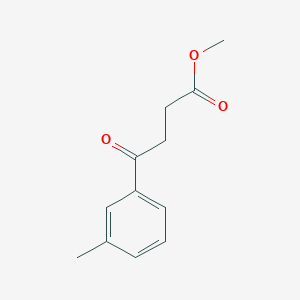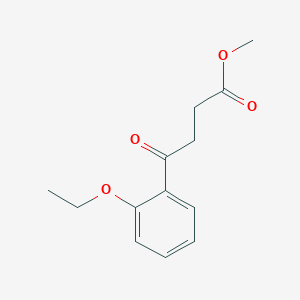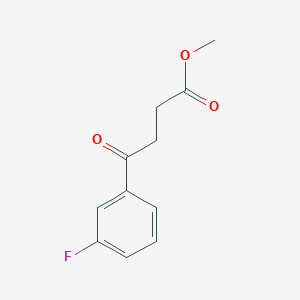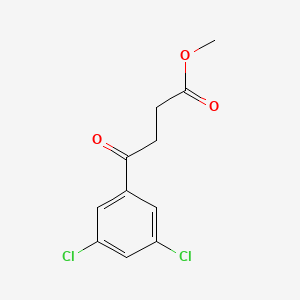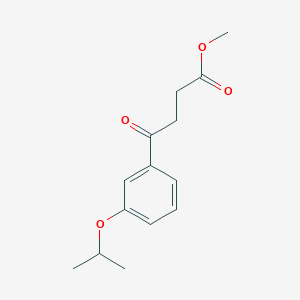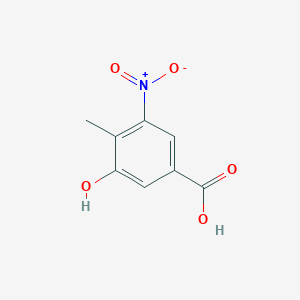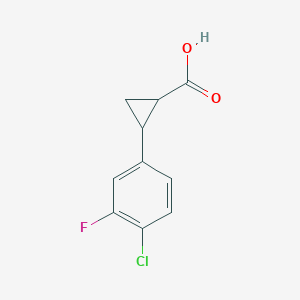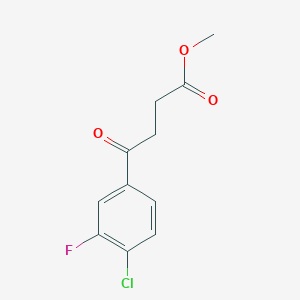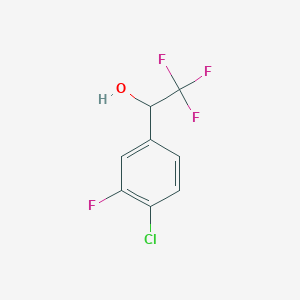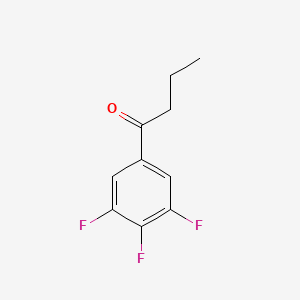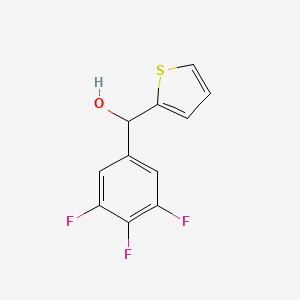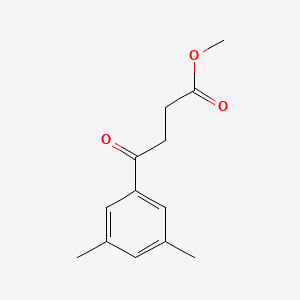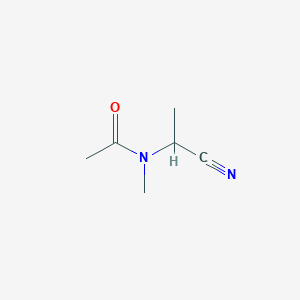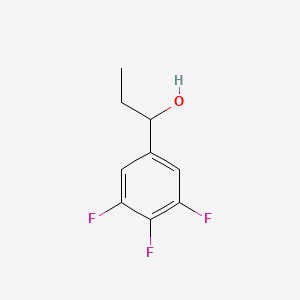
1-(3,4,5-Trifluorophenyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-Trifluorophenyl)-1-propanol is an organic compound characterized by a trifluorophenyl group attached to a propanol structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4,5-Trifluorophenyl)-1-propanol can be synthesized through several methods, including:
Grignard Reaction: Reacting 3,4,5-trifluorophenyl magnesium bromide with ethylene oxide followed by hydrolysis.
Reductive Amination: Starting with 3,4,5-trifluorophenylpropanone and reducing it using hydrogen in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,5-Trifluorophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: Converting the alcohol group to a ketone or carboxylic acid.
Reduction: Reducing the trifluorophenyl group to less fluorinated derivatives.
Substitution: Replacing hydrogen atoms on the phenyl ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like chromium(VI) oxide or potassium permanganate.
Reduction: Employing hydrogen gas with a palladium or platinum catalyst.
Substitution: Utilizing electrophilic aromatic substitution reactions with halogens or nitro groups.
Major Products Formed:
Oxidation: 1-(3,4,5-Trifluorophenyl)propanone or 1-(3,4,5-trifluorophenyl)propanoic acid.
Reduction: 1-(3,4-difluorophenyl)-1-propanol or 1-(3-fluorophenyl)-1-propanol.
Substitution: 1-(3,4,5-trifluorophenyl)-1-bromopropane or 1-(3,4,5-trifluorophenyl)-1-nitropropane.
Scientific Research Applications
1-(3,4,5-Trifluorophenyl)-1-propanol is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic compounds.
Biology: Studying the effects of trifluorophenyl groups on biological systems.
Medicine: Investigating potential pharmaceutical applications, such as drug design and development.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets and pathways:
Molecular Targets: The trifluorophenyl group can interact with enzymes and receptors, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, metabolism, and cell growth.
Comparison with Similar Compounds
1-(3,4,5-Trifluorophenyl)-1-propanol is compared to other similar compounds to highlight its uniqueness:
1-(3,4,5-Trifluorophenyl)propanone: Similar structure but with a ketone group instead of an alcohol.
1-(3,4,5-Trifluorophenyl)propanoic acid: Contains a carboxylic acid group.
1-(3,4-Difluorophenyl)-1-propanol: Less fluorinated derivative with different chemical properties.
These compounds share the trifluorophenyl group but differ in their functional groups, leading to variations in their chemical behavior and applications.
Properties
IUPAC Name |
1-(3,4,5-trifluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-2-8(13)5-3-6(10)9(12)7(11)4-5/h3-4,8,13H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALRYTZDUCPHQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
